2-[2-(4-Aminophenyl)ethyl]phenol
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Overview
Description
2-[2-(4-Aminophenyl)ethyl]phenol is an organic compound that features both an amino group and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of strong electron-attracting groups and basic nucleophilic reagents . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .
Industrial Production Methods
Industrial production of phenolic compounds often involves the oxidation of aryl silanes or the addition of benzene and propene in the Hock process . These methods are scalable and can produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Aminophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[2-(4-Aminophenyl)ethyl]phenol has several applications in scientific research:
Chemistry: Used as a monomer in the preparation of poly(amides) and poly(esters).
Biology: Functionalization of graphene nanoplatelets for biological applications.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of 4-aminostyrene and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Aminophenyl)ethyl]phenol involves its interaction with molecular targets through its amino and phenolic groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways . The compound’s ability to form hydrogen bonds and participate in redox reactions is crucial to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar structure but lacks the ethyl group.
4-Aminophenol: Similar structure but with the amino group in a different position.
2-(4-Aminophenyl)ethanol: Similar structure but with an alcohol group instead of a phenol group.
Uniqueness
2-[2-(4-Aminophenyl)ethyl]phenol is unique due to the presence of both an amino group and a phenolic group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
65246-11-9 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-[2-(4-aminophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H15NO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10,16H,5,8,15H2 |
InChI Key |
NUEYQOSLVMKUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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